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beta-D-Fructopyranose, pentaacetate

Insulin secretion Pancreatic islet biology Pentaacetate ester pharmacology

beta-D-Fructopyranose, pentaacetate (CAS 20764-61-8; molecular formula C₁₆H₂₂O₁₁; MW 390.34 g/mol) is the peracetylated β-anomer of D-fructose in its six-membered pyranose ring form. All five hydroxyl groups of the parent monosaccharide are esterified with acetate, yielding a crystalline solid (mp 128–129 °C) that is soluble in chloroform and methanol but insoluble in water.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 20764-61-8
Cat. No. B3031230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Fructopyranose, pentaacetate
CAS20764-61-8
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-8(17)22-7-16(27-12(5)21)15(26-11(4)20)14(25-10(3)19)13(6-23-16)24-9(2)18/h13-15H,6-7H2,1-5H3
InChIKeyJTQZPXRNYVFCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-D-Fructopyranose, Pentaacetate (CAS 20764-61-8): Procurement-Relevant Profile for a Protected Ketohexose Synthon


beta-D-Fructopyranose, pentaacetate (CAS 20764-61-8; molecular formula C₁₆H₂₂O₁₁; MW 390.34 g/mol) is the peracetylated β-anomer of D-fructose in its six-membered pyranose ring form [1]. All five hydroxyl groups of the parent monosaccharide are esterified with acetate, yielding a crystalline solid (mp 128–129 °C) that is soluble in chloroform and methanol but insoluble in water [2]. This full protection eliminates the mutarotation and ring-isomerization equilibria characteristic of free D-fructose, locking the carbohydrate in a single, well-defined β-pyranose configuration [3]. The compound is synthesized via acetylation of D-fructose using acetic anhydride with a base catalyst such as pyridine or triethylamine, or using acetyl chloride with sodium acetate .

Why Generic Substitution of beta-D-Fructopyranose Pentaacetate (CAS 20764-61-8) with In-Class Pentaacetate Esters Yields Divergent Biological and Chemical Outcomes


Superficially interchangeable as they may appear—sharing the same molecular formula C₁₆H₂₂O₁₁ and differing only in sugar scaffold or anomeric configuration—the pentaacetate esters of common hexoses exhibit profoundly divergent biological activities and physicochemical properties that render blind substitution scientifically invalid. The β-anomer of D-fructose pentaacetate fails to stimulate insulin release from pancreatic islets, whereas α-D-glucose pentaacetate acts as a potent insulinotropic agent under identical conditions [1]. In gustatory assays, D-fructose pentaacetate is devoid of bitter taste, contrasting sharply with the bitter profile of both α- and β-D-glucose pentaacetate [2]. At the chemical level, the β-D-fructopyranose scaffold undergoes a regioselective thermal elimination of the 2-O-acetyl group at 230–280 °C that is mechanistically distinct from the thermal behavior of aldopyranose pentaacetates [3]. These quantifiable divergences mean that procurement of the correct CAS-specific compound is not a matter of vendor preference but of experimental reproducibility.

Quantitative Differentiation Evidence for beta-D-Fructopyranose Pentaacetate (CAS 20764-61-8) Versus Closest Analogs and In-Class Alternatives


Insulinotropic Activity: β-D-Fructose Pentaacetate as a Null-Response Control Versus α-D-Glucose Pentaacetate as a Positive Insulin Secretagogue

In a direct comparative study using rat pancreatic islets, the β-anomer of D-fructose pentaacetate at 1.7 mM failed to significantly affect insulin release, whether tested in the absence of any exogenous nutrient or in the presence of D-glucose (4.0 or 7.0 mM) or L-leucine (10.0 mM). Under the same experimental conditions, α-D-glucose pentaacetate at 1.7 mM enhanced insulin release from islets deprived of any other exogenous nutrient and from islets incubated with D-glucose or L-leucine [1]. This establishes β-D-fructose pentaacetate as a structurally matched negative control for insulinotropic pentaacetate ester studies.

Insulin secretion Pancreatic islet biology Pentaacetate ester pharmacology

Gustatory Profile: Absence of Bitter Taste in β-D-Fructose Pentaacetate Versus Bitter-Tasting Glucose Pentaacetate Anomers

In a systematic taste comparison study of monosaccharide pentaacetate esters at 1.7 mM, none of the esters displayed a sweet taste, including both anomers of D-fructose pentaacetate. Critically, D-fructose pentaacetate (both α- and β-anomers) did NOT display a bitter taste, whereas the α- and β-anomers of D-glucose pentaacetate, the α-anomer of D-mannose pentaacetate, and the β-anomer of L-glucose pentaacetate all displayed a bitter taste. The corresponding unesterified monosaccharides at 0.22 M were sweet (D-glucose ≅ D-galactose ≅ D-mannoheptulose > L-glucose) [1]. This places β-D-fructose pentaacetate in a distinct taste-neutral category relative to other hexose pentaacetates.

Taste receptor research Monosaccharide ester chemosensation Bitter taste screening

Thermal Regioselective Elimination: 2-O-Acetyl Group Elimination as a Differentiating Chemical Reactivity Signature of Ketopyranose Pentaacetates

In a gas-phase flow-reactor study, β-D-fructopyranose pentaacetate dissolved in acetone underwent regioselective elimination of the 2-O-acetyl group as acetic acid at 230–280 °C with residence times of 0.5–1 min, forming primarily the Z-isomer of 1,3,4,5-tetra-O-acetyl-2,6-anhydro-hex-1-enite (an exocyclic glycal). The same behavior was observed for α-L-sorbopyranose pentaacetate under identical conditions, confirming this as a ketopyranose-specific reactivity pattern [1]. At higher temperatures, the thermodynamically more stable E-isomers were also observed, along with products of a subsequent [3,3]-sigmatropic rearrangement. This regioselective elimination pathway is fundamentally distinct from the thermal decomposition routes of aldopyranose pentaacetates, which lack the ketose-derived 2-O-acetyl moiety in the same stereoelectronic environment.

Carbohydrate pyrolysis Regioselective elimination Glycal synthesis

Synthetic Accessibility: Comparative Yield of β-D-Fructopyranose Pentaacetate Versus Alternative Fructose-Derived Protecting Group Strategies

In a side-by-side synthesis and characterization study of three fructose derivatives prepared from D-fructose, 1,2,3,4,5-penta-O-acetyl-β-D-fructopyranose was obtained in 56.7% yield via acetylation with acetyl chloride in the presence of sodium acetate. Under the same study, D-fructose pentabenzoate (benzoylation with benzoyl chloride/NaOH) gave a higher yield of 66.28%, while fructosazone (condensation with phenylhydrazine) gave a comparable 54.66% yield [1]. The pentaacetate offers a practical balance of reasonable yield, crystalline product morphology, and the synthetic versatility afforded by five selectively removable acetate protecting groups—a feature not available with benzoyl protection (which requires more forcing deprotection conditions) or the phenylhydrazone derivative (which irreversibly modifies the carbonyl).

Carbohydrate protection Synthetic yield optimization Fructose derivatization

Lipophilicity and Phase Partitioning: Quantified logP Shift of β-D-Fructopyranose Pentaacetate Relative to Unprotected D-Fructose

Peracetylation of D-fructose to β-D-fructopyranose pentaacetate produces a dramatic shift in calculated lipophilicity: the logP of the pentaacetate is -0.3658 [1], compared to D-fructose with an XlogP of approximately -2.80 [2]. This represents an increase of roughly 2.4 logP units, corresponding to a theoretical ~250-fold increase in octanol–water partition coefficient. The practical consequence is a solubility inversion: the pentaacetate is soluble in chloroform and methanol but insoluble in water, whereas D-fructose has a water solubility of 3750 g/L at 20 °C [3]. The melting point also shifts from 103–105 °C (D-fructose) to 128–129 °C (pentaacetate) [1][3], consistent with the loss of intermolecular hydrogen bonding.

Drug delivery Prodrug design Membrane permeability

Validated Application Scenarios for beta-D-Fructopyranose Pentaacetate (CAS 20764-61-8) Based on Quantitative Differentiation Evidence


Negative Control for Insulin Secretion Assays Using Pentaacetate Ester Panels

β-D-Fructopyranose pentaacetate at 1.7 mM serves as a chemically matched negative control in pancreatic islet insulin secretion studies. Unlike α-D-glucose pentaacetate, which stimulates insulin release under all tested nutrient conditions (absence of exogenous nutrient, presence of 4.0–7.0 mM D-glucose, or 10.0 mM L-leucine), β-D-fructose pentaacetate shows no significant insulinotropic effect under any of these conditions [1]. This null response, confirmed in the same experimental system that demonstrates positive insulinotropic activity for glucose and mannose pentaacetate esters, allows researchers to attribute secretory effects specifically to the sugar scaffold rather than to the pentaacetate ester moiety itself.

Taste-Neutral Reference Compound for Gustatory Receptor Structure–Activity Relationship Studies

In taste receptor pharmacology, β-D-fructopyranose pentaacetate provides a rare tasteless control within the pentaacetate ester compound class. At the standard screening concentration of 1.7 mM, it elicits neither sweet nor bitter taste, in contrast to D-glucose pentaacetate (both anomers), D-mannose pentaacetate (α-anomer), and L-glucose pentaacetate (β-anomer), all of which are unequivocally bitter [1]. This sensory neutrality, combined with its structural similarity to bitter-tasting pentaacetates, makes it an ideal reference for identifying the minimal structural determinants of pentaacetate ester bitterness.

Precursor for Exocyclic Glycal Synthesis via Controlled Thermal Elimination

The regioselective thermal elimination of the 2-O-acetyl group from β-D-fructopyranose pentaacetate at 230–280 °C (0.5–1 min residence time in a flow reactor) provides synthetic access to 1,3,4,5-tetra-O-acetyl-2,6-anhydro-hex-1-enite (Z-isomer) [1]. This exocyclic glycal is a versatile intermediate for further synthetic elaboration. The reaction is specific to ketopyranose pentaacetates and is not a general property of aldose-derived pentaacetate esters, making β-D-fructopyranose pentaacetate the appropriate starting material for this particular transformation.

Protected Fructose Building Block for Multistep Oligosaccharide Synthesis

With an experimentally demonstrated synthesis yield of 56.7% from D-fructose and all five hydroxyl groups protected as acetate esters, β-D-fructopyranose pentaacetate serves as a crystalline, storable fructose synthon for carbohydrate synthesis [1]. Selective deprotection (e.g., regioselective removal of the anomeric 2-O-acetyl group, demonstrated by isotopic exchange studies showing preferential reactivity at C-2 [2]) enables sequential functionalization. The acetate groups are removable under mild Zemplén conditions (NaOMe/MeOH), offering a practical advantage over the corresponding pentabenzoate (66.28% yield but requiring harsher deprotection) in synthetic route planning.

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